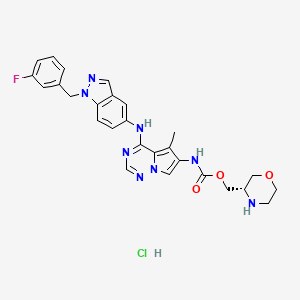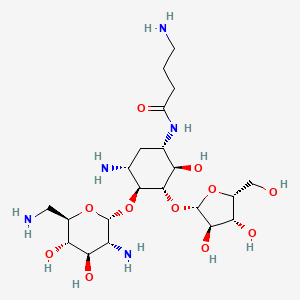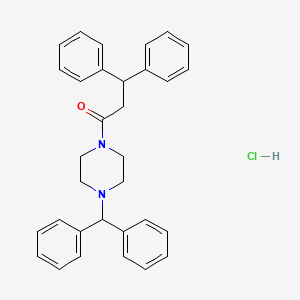
BMS-599626 Hydrochloride
Vue d'ensemble
Description
BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a selective and orally bioavailable HER1 and HER2 inhibitor . It has IC50s of 20 and 30 nM for HER1 and HER2, respectively . It is less potent to HER4 (IC50=190 nM) and shows more than 100-fold selectivity over VEGFR2, c-Kit, Lck, MEK .
Molecular Structure Analysis
The molecular formula of BMS-599626 Hydrochloride is C27H28ClFN8O3 .Chemical Reactions Analysis
BMS-599626 Hydrochloride inhibits human epidermal growth factor receptors (HER) HER1, HER2, and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors .Physical And Chemical Properties Analysis
The molecular weight of BMS-599626 Hydrochloride is 567.01 .Applications De Recherche Scientifique
Cancer Therapy: Inhibition of HER Kinases
BMS-599626 is a potent inhibitor of the human epidermal growth factor receptor (HER) kinase family, particularly HER1 and HER2 . It has shown preclinical antitumor activity by inhibiting HER1/HER2 homodimer and heterodimer signaling, which are crucial in the growth of certain tumor cells . This compound could potentially be advanced into clinical development for cancer treatment due to its selective inhibition of tumor cell proliferation through modulation of receptor signaling .
Selective Antiproliferative Effects
In cell proliferation assays, BMS-599626 demonstrated selective antiproliferative effects on tumor cell lines that depend on HER1 or HER2 signaling . It was highly selective for tumor cells that express these receptors and did not affect the proliferation of cell lines without HER1 or HER2 expression .
Apoptosis Induction
Treatment with BMS-599626 has been shown to significantly inhibit cell proliferation and enhance cell apoptosis in OV202 cells, a cell line expressing HER receptors . This indicates its potential application in inducing programmed cell death in cancer cells reliant on HER signaling pathways.
Xenograft Tumor Growth Inhibition
In a mouse model with Sal2 tumor cells xenograft, oral administration of BMS-599626 inhibited tumor growth in a dose-dependent manner . This suggests its application in in vivo models for studying the compound’s efficacy in reducing tumor size and progression.
Receptor Phosphorylation Inhibition
BMS-599626 has been found to inhibit receptor phosphorylation in Sal2 cells expressing CD8-HER2 fusion protein, with IC50 values indicating its potency . This application is significant in research focused on the molecular mechanisms of tumor growth and the development of targeted therapies.
HER4 Kinase Inhibition
The compound also inhibits HER4 kinase with an IC50 value of 190 nM, suggesting another potential application in targeting the HER4 receptor in certain cancer types .
Inhibition of HER1/HER2 Heterodimer Formation
In AU565 breast cancer cells, BMS-599626 at a concentration of 1μM inhibited the formation of HER1/HER2 heterodimers . This application is crucial for cancers where receptor coexpression and heterodimerization play a major role in driving tumor growth.
Potential for Clinical Development
The preclinical data support the advancement of BMS-599626 into clinical development for the treatment of cancers where HER receptor signaling is a key driver of tumor growth . Its high selectivity and potency make it a promising candidate for further research and potential therapeutic use.
Mécanisme D'action
Target of Action
BMS-599626 Hydrochloride, also known as AC480 HCl, primarily targets the human epidermal growth factor receptors (HER), specifically HER1, HER2, and HER4 . These receptors play a crucial role in cell proliferation and survival, and their overexpression is often associated with various types of cancers .
Mode of Action
BMS-599626 Hydrochloride inhibits the kinase activity of HER1 and HER2 by competing with their ATP-binding sites . It also blocks the formation of HER1/HER2 heterodimers, thereby inhibiting the downstream signaling pathway . This compound is highly selective for HER1 and HER2, showing minimal interaction with other diverse protein kinases .
Biochemical Pathways
The inhibition of HER1 and HER2 by BMS-599626 Hydrochloride disrupts several key biochemical pathways. It abrogates HER1 and HER2 signaling, leading to the inhibition of the MAPK and AKT pathways, which are involved in cell survival and proliferation . By blocking the formation of HER1/HER2 heterodimers, it also prevents the activation of downstream signaling pathways that drive tumor growth .
Pharmacokinetics
It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable .
Result of Action
The action of BMS-599626 Hydrochloride results in the inhibition of tumor cell proliferation . It has shown significant antitumor efficacy in multiple HER1- and HER2-dependent xenograft models . The inhibition of receptor signaling correlates well with its antitumor activity .
Safety and Hazards
In a phase I safety, pharmacokinetic, and pharmacodynamic trial of BMS-599626, dose-limiting toxic effects were reported at 660 mg/day (grade 3 elevation of hepatic transaminases [two patients] and QTc interval prolongation [one patient]), therefore the recommended maximum tolerated dose was 600 mg/day . The most frequent drug-related toxic effects were diarrhea (30% of patients), anorexia (13%), asthenia (30%), and cutaneous toxic effects, including skin rash (30%) .
Orientations Futures
BMS-599626 Hydrochloride is currently being investigated in patients with advanced solid malignancies . The findings of a study show that BMS-599626 Hydrochloride, at concentrations as low as 300 nM, antagonizes ABCG2-mediated MDR . The results demonstrate that BMS-599626 Hydrochloride increases the sensitivity of ABCG2-overexpressing cells to substrate chemotherapeutic drugs .
Propriétés
IUPAC Name |
[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN8O3.ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUSSRGSHIJMMN-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClFN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677373 | |
| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873837-23-1 | |
| Record name | [(3S)-Morpholin-3-yl]methyl [4-({1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl}amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)





![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)


